molecular formula C18H21N3O3 B4329564 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Cat. No. B4329564
M. Wt: 327.4 g/mol
InChI Key: GUUNJNAXIBSBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one, also known as DPIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential in various fields.

Mechanism of Action

The mechanism of action of 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is not fully understood. However, studies have suggested that 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has been shown to have several biochemical and physiological effects. Studies have shown that 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can reduce the expression of certain proteins involved in cancer cell proliferation and survival. 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one in lab experiments is its potent anti-cancer activity. 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has been shown to exhibit anti-cancer activity against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for research on 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one. One area of research is the development of more efficient and cost-effective synthesis methods for 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one. Another area of research is the identification of the specific molecular targets of 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one in cancer cells. This could help to further elucidate the mechanism of action of 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one and potentially lead to the development of more effective anti-cancer therapies. Additionally, further research is needed to investigate the potential use of 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one in combination with other anti-cancer agents to enhance its anti-cancer activity.

Scientific Research Applications

9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that 9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

9,10-dimethoxy-2-pyrrolidin-1-yl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-9-12-5-8-21-14(13(12)10-16(15)24-2)11-17(19-18(21)22)20-6-3-4-7-20/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUNJNAXIBSBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-dimethoxy-2-(pyrrolidin-1-yl)-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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